Cas no 70289-04-2 (Benzenebutanoic acid, a-cyano-b-ethyl-b-methyl-, ethyl ester)

Benzenebutanoic acid, a-cyano-b-ethyl-b-methyl-, ethyl ester structure
70289-04-2 structure
Product Name:Benzenebutanoic acid, a-cyano-b-ethyl-b-methyl-, ethyl ester
CAS No:70289-04-2
MF:C16H21NO2
MW:259.3434445858
CID:575322
PubChem ID:144392
Update Time:2025-04-19

Benzenebutanoic acid, a-cyano-b-ethyl-b-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, a-cyano-b-ethyl-b-methyl-, ethyl ester
    • ETHYL 3-BENZYL-2-CYANO-3-METHYLPENTANOATE
    • 3-Benzyl-2-cyan-3-methyl-valeriansaeure-aethylester
    • 3-benzyl-2-cyano-3-methyl-valeric acid ethyl ester
    • A836830
    • AC1L3P3F
    • ethyl 2-cyano-3-methyl-3-(phenylmethyl)pentanoate
    • FT-0657753
    • KB-201555
    • SBB068831
    • Valeric acid, 3-benzyl-2-cyano-3-methyl-, ethyl ester
    • ethyl 3-benzyl-2-cyano-3-methyl-pentanoate
    • AKOS015917675
    • DTXSID40990496
    • 3-benzyl-2-cyano-3-methyl-pentanoic acid ethyl ester
    • 2-cyano-3-methyl-3-(phenylmethyl)pentanoic acid ethyl ester
    • 70289-04-2
    • Inchi: 1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3
    • InChI Key: NRQJBGPWJLKSHK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C#N)C(C)(CC)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 259.15733
  • Monoisotopic Mass: 259.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.09
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